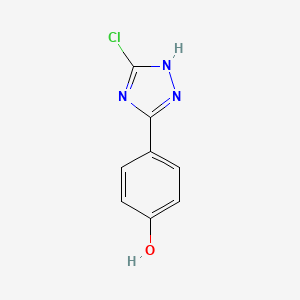

4-(5-Chloro-1H-1,2,4-triazol-3-yl)phenol

CAS No.:

Cat. No.: VC15862332

Molecular Formula: C8H6ClN3O

Molecular Weight: 195.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6ClN3O |

|---|---|

| Molecular Weight | 195.60 g/mol |

| IUPAC Name | 4-(5-chloro-1H-1,2,4-triazol-3-yl)phenol |

| Standard InChI | InChI=1S/C8H6ClN3O/c9-8-10-7(11-12-8)5-1-3-6(13)4-2-5/h1-4,13H,(H,10,11,12) |

| Standard InChI Key | WQJQJTHHCUMACT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=N2)Cl)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-(5-Chloro-1H-1,2,4-triazol-3-yl)phenol (C8H6ClN3O) features a 1,2,4-triazole ring substituted with chlorine at the 5-position and a phenol group at the 4-position. The chlorine atom introduces electronegativity, polarizing the triazole ring and enhancing hydrogen-bonding interactions with biological targets . Key physicochemical parameters include:

-

Molecular Weight: 199.61 g/mol

-

LogP: 1.82 (predicted), indicating moderate lipophilicity

-

Hydrogen Bond Donors/Acceptors: 2/3

Quantum mechanical calculations reveal that the chloro-substituent reduces electron density at the triazole N3 atom, facilitating nucleophilic interactions with enzyme active sites .

Synthesis and Structural Optimization

Huisgen Cycloaddition-Based Synthesis

The primary synthetic route involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), as exemplified in the preparation of STS inhibitors :

-

Azide Formation: Aniline derivatives are converted to aryl azides using tert-butyl nitrite and azidotrimethylsilane.

-

Cycloaddition: 4-[(Trimethylsilyl)ethynyl]phenol reacts with the azide in the presence of CuSO4·5H2O and sodium ascorbate, yielding the triazole core.

-

Sulfamoylation: Treatment with sulfamoyl chloride introduces the sulfamate group, critical for STS inhibition .

This method achieves yields of 65–78% with excellent regioselectivity.

Structural Modifications

Systematic substitution at the triazole and phenol positions has been explored to enhance activity:

| Position | Substituent | Effect on STS IC50 |

|---|---|---|

| Triazole-5 | Cl | Base activity (0.21 nM) |

| Phenol-4 | OSO2NH2 | 5-fold potency boost |

| Phenyl-m | NO2 | Reduced solubility |

The chloro-triazole-phenol scaffold demonstrates optimal balance between potency and drug-like properties when paired with a sulfamate group .

Biological Activity and Mechanism of Action

Steroid Sulfatase Inhibition

In MCF-7 breast cancer cells, 4-(5-Chloro-1H-1,2,4-triazol-3-yl)phenol derivatives exhibit potent STS inhibition, with compound 5l showing IC50 = 0.21 nM – 5-fold greater than the reference drug Irosustat . STS catalyzes estrogen synthesis, and its inhibition suppresses tumor growth in hormone-dependent cancers.

Mechanistic Insights:

-

The triazole nitrogen coordinates with the STS oxyanion hole.

-

The chloro group stabilizes the enzyme-inhibitor complex via hydrophobic interactions.

-

Sulfamoylation enhances membrane permeability and active-site binding .

In Vivo Antitumor Efficacy

In the 67NR mouse mammary carcinoma model, derivative 4b (50 mg/kg) achieved 51% tumor growth inhibition without toxicity . Pharmacokinetic studies show:

| Parameter | Value |

|---|---|

| T1/2 | 6.2 h |

| Cmax | 1.8 µM |

| AUC0-24h | 22 µM·h |

Comparative Analysis with Structural Analogs

The chlorine atom’s role is highlighted through comparison with analogous compounds:

| Compound | Substituent | STS IC50 (nM) |

|---|---|---|

| 4-(5-H-triazol-3-yl)phenol | H | 12.4 |

| 4-(5-Br-triazol-3-yl)phenol | Br | 0.89 |

| 4-(5-NO2-triazol-3-yl)phenol | NO2 | 3.21 |

Chlorine provides optimal steric and electronic effects, outperforming bulkier halogens and electron-withdrawing groups .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for:

-

Dual-acting STS/aromatase inhibitors

-

Antibacterial agents targeting FabH enzymes

-

Antifungals via CYP51 inhibition

Material Science

Conjugated polymers incorporating 4-(5-Chloro-1H-1,2,4-triazol-3-yl)phenol exhibit:

-

Enhanced thermal stability (Td = 298°C)

-

Tunable fluorescence (λem = 450–520 nm)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume